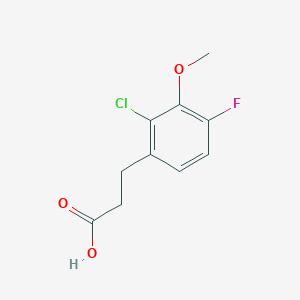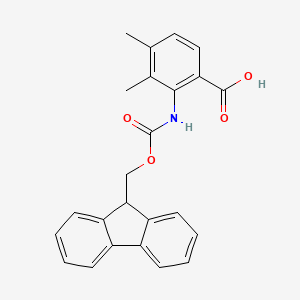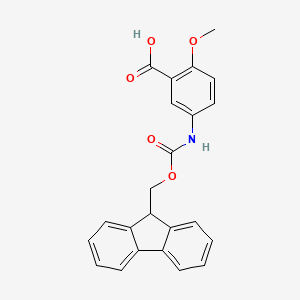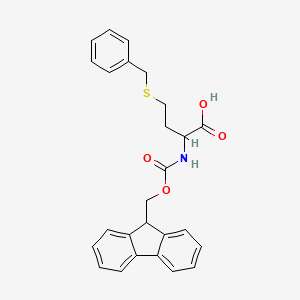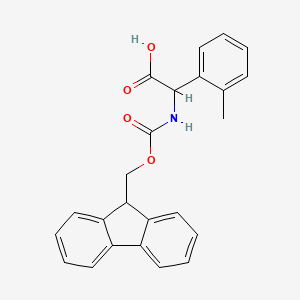
Fmoc-DL-(2-metilfenil)glicina
Descripción general
Descripción
Fmoc-DL-(2-methylphenyl)glycine is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . The IUPAC name for this compound is {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(2-methylphenyl)acetic acid .
Molecular Structure Analysis
The molecular formula of Fmoc-DL-(2-methylphenyl)glycine is C24H21NO4 . It has a molecular weight of 387.44 . The InChI code for this compound is 1S/C24H21NO4/c1-15-8-2-3-9-16(15)22(23(26)27)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) .Aplicaciones Científicas De Investigación
Formación de Hidrogel
La Fmoc-DL-(2-metilfenil)glicina se puede utilizar en la formación de hidrogeles, que son redes tridimensionales capaces de retener grandes cantidades de agua mientras mantienen la estructura. Estos hidrogeles tienen aplicaciones potenciales en sistemas de administración de fármacos, ingeniería de tejidos y cicatrización de heridas debido a su biocompatibilidad y capacidad para imitar la matriz extracelular .
Autoensamblaje en Nanoestructuras
Este compuesto puede autoensamblarse en nanoestructuras supramoleculares en medios acuosos. Esta propiedad es significativa para crear materiales biofuncionales que se pueden utilizar en diversas aplicaciones biomédicas, incluyendo como andamios para el crecimiento celular o como vehículos para la administración dirigida de fármacos .
Mecanismo De Acción
Target of Action
Fmoc-DL-(2-methylphenyl)glycine is a derivative of glycine, which is the simplest and least sterically hindered of the amino acids . This compound is primarily used in proteomics studies and solid-phase peptide synthesis techniques .
Mode of Action
The Fmoc group (9-Fluorenylmethoxycarbonyl) is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The result of the action of Fmoc-DL-(2-methylphenyl)glycine is the formation of peptides of significant size and complexity . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .
Action Environment
The action of Fmoc-DL-(2-methylphenyl)glycine is influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by a base . The choice of base, its concentration, and the reaction conditions can all influence the efficiency of Fmoc group removal and thus the overall peptide synthesis process .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-DL-(2-methylphenyl)glycine has a number of advantages and limitations for lab experiments. The main advantage is that it is relatively easy to synthesize and can be used to incorporate various side chains and modifications into peptides. Additionally, it can increase the solubility of peptides, improve peptide stability, and enhance the efficiency of peptide synthesis. However, it is important to note that Fmoc-DL-(2-methylphenyl)glycine is not suitable for all types of peptide synthesis and may not be suitable for some applications.
Direcciones Futuras
The future of Fmoc-DL-(2-methylphenyl)glycine is promising, with a number of potential applications in the field of peptide synthesis and biochemistry. Potential future directions for the use of Fmoc-DL-(2-methylphenyl)glycine include the development of new peptide synthesis strategies, the use of Fmoc-DL-(2-methylphenyl)glycine in drug development, and the use of Fmoc-DL-(2-methylphenyl)glycine to study protein structure and function. Additionally, Fmoc-DL-(2-methylphenyl)glycine may be used in the development of new biocatalysts and biosensors.
Safety and Hazards
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15-8-2-3-9-16(15)22(23(26)27)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNJRXYPNDCAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



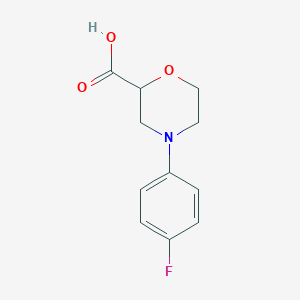

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)
![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)
